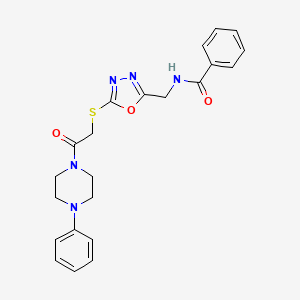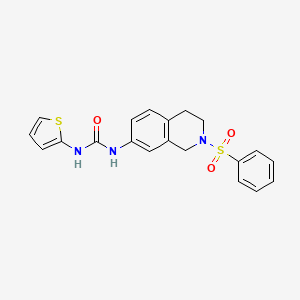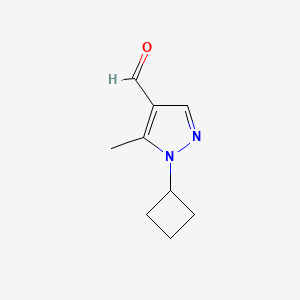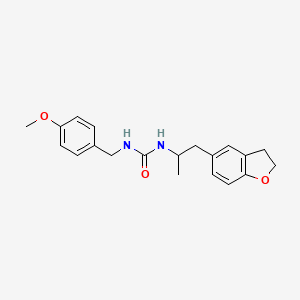![molecular formula C22H16N4O4 B2605379 N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide CAS No. 898428-45-0](/img/structure/B2605379.png)
N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
A novel quinazolinone analogue was designed and synthesized by substituting the thiourea group and phenyl ring at N-3 and C-2 positions of the quinazoline ring, respectively . The prepared analogue was tested for its antibacterial, antitubercular, and anti-HIV potencies .Molecular Structure Analysis
The molecular structure of “N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide” is characterized by the presence of a quinazolinone moiety . This moiety is a heterocyclic aromatic compound that contributes to the compound’s unique properties .Chemical Reactions Analysis
The compound was tested for its antibacterial, antitubercular, and anti-HIV potencies . The agar dilution method was used to test the antibacterial potency of the prepared derivatives against various gram-positive and gram-negative microorganism strains .Applications De Recherche Scientifique
Antimicrobial Activity
N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide derivatives have shown significant antimicrobial properties. Research by Saravanan, Alagarsamy, and Prakash (2015) demonstrated the effectiveness of such derivatives against various human pathogenic microorganisms, revealing the potential of these compounds in developing new antimicrobial agents (Saravanan, Alagarsamy, & Prakash, 2015).
Synthesis Processes
Several studies have explored the synthesis processes of quinazolinone derivatives, which is crucial for their application in scientific research. Romero, Salazar, and López (2013) provided a simplified one-pot procedure for the preparation of 2-(het)arylquinazolin-4(3H)-ones, highlighting the role of sodium dithionite as a reducing agent in the synthesis process (Romero, Salazar, & López, 2013). Additionally, the work by Dhami, Mahon, Lloyd, and Threadgill (2009) on the synthesis of 4-substituted 5-nitroisoquinolin-1-ones through Pd-catalyzed cyclizations of N-(2-alkenyl)-2-iodo-3-nitrobenzamides contributes to the understanding of the synthesis mechanisms of related compounds (Dhami, Mahon, Lloyd, & Threadgill, 2009).
Anti-Inflammatory and Analgesic Activities
Research indicates that this compound derivatives may possess anti-inflammatory and analgesic properties. Kumar, Lal, and Rani (2014) synthesized a series of derivatives and found that one particular compound showed significant anti-inflammatory and analgesic activity in comparison with standard drugs (Kumar, Lal, & Rani, 2014). This finding opens up potential applications in medical research and drug development.
Synthesis and Characterization
The process of synthesizing and characterizing quinazolinone derivatives is crucial for their practical application in scientific research. Studies have reported the synthesis of novel compounds in this category and evaluated their properties, such as antibacterial activity. For instance, Khan (2018) synthesized a series of azo compounds and 1,2,3-triazoles derived from 2-methyl quinazolin-4(3H)-one, characterizing them and testing their antibacterial potential (Khan, 2018). These studies contribute to the broader understanding and potential applications of this compound in scientific research.
Mécanisme D'action
Orientations Futures
The compound offers a potential lead for further optimization and development to new antitubercular and anti-HIV agents . The results obtained from the study confirm that the synthesized and biologically evaluated quinazolines showed promising antimicrobial, antitubercular, and anti-HIV activities and new scaffolds for antimicrobial activity .
Propriétés
IUPAC Name |
N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O4/c1-14-23-20-11-3-2-10-19(20)22(28)25(14)17-8-5-7-16(13-17)24-21(27)15-6-4-9-18(12-15)26(29)30/h2-13H,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSZSDNGUWAFJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-fluorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2605296.png)

![(Z)-ethyl 2-((4-(N,N-dipropylsulfamoyl)benzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2605303.png)
![1-[(2,6-dichlorophenyl)methyl]-4-(2,6-difluorobenzoyl)-3-methyl-3H-quinoxalin-2-one](/img/structure/B2605304.png)


![N-(benzo[d]thiazol-2-yl)-2-(4-ethylphenyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2605312.png)

![[1-(4-chlorophenyl)-1H-pyrazol-4-yl][2-(3-fluoropropoxy)phenyl]methanone](/img/structure/B2605314.png)


![8-(4-ethoxyphenyl)-2-(4-methylbenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2605317.png)


